4-Fluorothiophene-3-carboxylic acid

Description

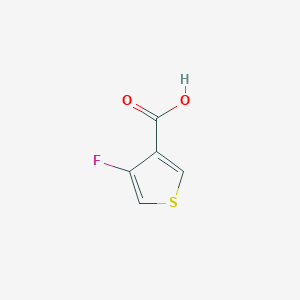

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluorothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FO2S/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFFUSVAMHBQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356035 | |

| Record name | 4-Fluorothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78071-32-6 | |

| Record name | 4-Fluorothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorothiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluorothiophene 3 Carboxylic Acid and Analogues

Established Synthetic Routes for Substituted Thiophene-3-carboxylic Acids

The preparation of the core structure, thiophene-3-carboxylic acid, and its substituted analogues can be achieved through various well-established synthetic transformations.

Classical Approaches for Carboxylic Acid Formation (e.g., Oxidation of Precursors, Hydrolysis of Nitriles)

The introduction of a carboxylic acid group at the 3-position of a thiophene (B33073) ring often involves the transformation of a pre-existing functional group. Common methods include the oxidation of alkyl groups or aldehydes and the hydrolysis of nitriles.

Oxidation of Precursors: 3-Methylthiophene (B123197) can be oxidized to 3-thiophenecarboxylic acid. While various oxidizing agents have been explored, sodium dichromate in a sealed tube at high temperatures has been shown to be effective for this transformation on a small scale. cmu.edu Another route involves the conversion of 3-methylthiophene to 3-thiophenecarboxaldehyde, which is then oxidized to the carboxylic acid using reagents like silver oxide. cmu.edu

Hydrolysis of Nitriles: The hydrolysis of a nitrile (cyanide) group is a reliable method for preparing carboxylic acids. lumenlearning.comlibretexts.orglibretexts.org This can be performed under either acidic or basic conditions. libretexts.orglibretexts.org The synthesis of the precursor, a thiophene-3-carbonitrile, can be accomplished from a halogenated thiophene via nucleophilic substitution with a cyanide salt. The subsequent hydrolysis provides the desired carboxylic acid. lumenlearning.com For example, 3-bromothiophene (B43185) can be converted to 3-thiophenecarbonitrile, which is then hydrolyzed to yield thiophene-3-carboxylic acid.

Carboxylation of Organometallic Reagents: The reaction of an organometallic intermediate, such as a Grignard reagent, with carbon dioxide is a widely used method for forming carboxylic acids. For instance, 3-bromothiophene can be treated with magnesium to form 3-thienylmagnesium bromide. Subsequent reaction with dry ice (solid CO2) followed by an acidic workup yields thiophene-3-carboxylic acid. cmu.edu

Synthesis of Halogenated Thiophene Carboxylic Acids (e.g., 5-Chlorothiophene-3-carboxylic acid)

The synthesis of halogenated thiophene carboxylic acids often involves either the halogenation of a pre-formed thiophene carboxylic acid or the construction of the carboxylic acid on a halogenated thiophene ring.

For the synthesis of 5-chlorothiophene-2-carboxylic acid, a close analogue, several methods have been reported. One approach starts with 2-chlorothiophene, which undergoes a Friedel-Crafts acylation, followed by hydrolysis to yield the carboxylic acid. Another method involves the formation of a Grignard reagent from 2-chloro-5-bromothiophene, which is then carboxylated with carbon dioxide. A third route utilizes the oxidation of 5-chloro-2-acetylthiophene. These strategies for introducing a carboxyl group onto a chlorinated thiophene ring are, in principle, adaptable for the synthesis of 4-halothiophene-3-carboxylic acids.

The synthesis of 4-bromo-3-methyl-2-thiophenecarbonyl chloride has been achieved through a one-pot bromination/debromination of 3-methylthiophene to produce 2,4-dibromo-3-methylthiophene. The carboxylic acid functionality can then be introduced via a Grignard reaction and subsequent carbonation. derpharmachemica.com

Strategies for Regioselective Fluorination of Thiophene Ring Systems

Introducing a fluorine atom at a specific position on the thiophene ring is a key challenge. The choice of fluorination technique depends on the substrate and the desired regioselectivity.

Electrophilic and Nucleophilic Fluorination Techniques

Both electrophilic and nucleophilic fluorination methods are employed for the synthesis of fluorinated heterocycles. youtube.com

Electrophilic Fluorination: This method involves the reaction of an electron-rich thiophene derivative with an electrophilic fluorine source ("F+"). Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. acs.orgorganic-chemistry.org For instance, the direct fluorination of a lithiated thiophene can be achieved. A notable example is the synthesis of 3-fluorothiophene-2-carboxylic acid from thiophene-2-carboxylic acid. The starting material is treated with two equivalents of a strong base like n-butyllithium to form a dianion, which is then reacted with an electrophilic fluorine source such as N-fluorodibenzene-sulfonamide to install the fluorine at the 3-position. tandfonline.com A similar strategy could potentially be applied to a suitably protected thiophene-3-carboxylic acid to introduce fluorine at the 4-position.

Nucleophilic Fluorination: This technique involves the displacement of a leaving group, such as a halogen or a nitro group, by a nucleophilic fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF). The success of this method is contingent on the availability of a thiophene precursor with a suitable leaving group at the desired position and activation of the ring towards nucleophilic aromatic substitution.

Adaptations of the Schiemann Reaction for Fluorothiophene Synthesis

The Balz-Schiemann reaction is a classical method for introducing fluorine onto an aromatic ring. It involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is typically prepared from a primary aromatic amine. thieme-connect.de This reaction can be adapted for the synthesis of fluorothiophenes.

A successful synthesis of 3-fluorothiophene (B1278697) has been reported using a Schiemann reaction. The process starts with methyl 3-aminothiophene-2-carboxylate, which is diazotized with sodium nitrite (B80452) in the presence of tetrafluoroboric acid to form the corresponding diazonium tetrafluoroborate salt. Thermal decomposition of this salt yields methyl 3-fluorothiophene-2-carboxylate. thieme-connect.de This ester can then be hydrolyzed to the carboxylic acid and subsequently decarboxylated to give 3-fluorothiophene. thieme-connect.de A similar sequence, starting from a suitable 4-aminothiophene-3-carboxylic acid derivative, represents a plausible route to 4-fluorothiophene-3-carboxylic acid.

Convergent and Divergent Synthetic Pathways to this compound Derivatives

The synthesis of a library of related molecules, such as derivatives of this compound, can be approached through either convergent or divergent strategies.

Divergent Synthesis: In a divergent synthesis, a common intermediate is used to create a variety of structurally related products. For the synthesis of this compound derivatives, a plausible divergent approach would start with a key intermediate, such as methyl 4-fluorothiophene-3-carboxylate. The ester group of this intermediate could be hydrolyzed to the carboxylic acid, which could then be converted into a range of amides by coupling with different amines. Alternatively, the carboxylic acid could be reduced to an alcohol, which could then be further functionalized. This strategy allows for the rapid generation of a library of compounds from a central building block.

Convergent Synthesis: A convergent synthesis involves the independent synthesis of two or more fragments of a complex molecule, which are then coupled together in the final stages of the synthesis. This approach is often more efficient for the preparation of complex molecules. For a derivative of this compound, a convergent strategy could involve the separate synthesis of a fluorinated thiophene building block and a second fragment containing other desired functionalities. For example, a pre-functionalized 4-fluorothiophene boronic acid could be prepared. In a separate pathway, a different aromatic or heterocyclic ring system with a suitable coupling partner (e.g., a bromine or iodine atom) and a precursor to the carboxylic acid could be synthesized. A palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, could then be used to join these two fragments to construct the final, more complex molecule.

Green Chemistry Approaches in Fluorinated Thiophene Carboxylic Acid Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fluorinated organic compounds, aiming to reduce the environmental impact of chemical processes. These approaches focus on the use of less hazardous reagents, renewable feedstocks and solvents, and more energy-efficient reaction conditions. For the synthesis of this compound and its analogues, several green strategies have emerged, including biocatalysis, photocatalysis, and flow chemistry.

One promising green approach involves the direct C-H functionalization of thiophene-3-carboxylic acid derivatives. This method avoids the need for pre-functionalized starting materials, thus reducing the number of synthetic steps and the amount of waste generated. For instance, electrophilic fluorination of the thiophene-2-carboxylic acid dianion using N-fluorodibenzene-sulfonamide has been reported to produce 3-fluorothiophene-2-carboxylic acid in a single step with a moderate yield. tandfonline.com This strategy highlights the potential for direct C-H activation in the synthesis of fluorinated thiophene carboxylic acids.

Biocatalysis offers a highly selective and environmentally benign route to fluorinated compounds. While specific enzymatic synthesis of this compound is not yet widely reported, the biosynthesis of thiocarboxylic acid-containing natural products has been elucidated. d-nb.info This research has identified a "thioacid cassette" of enzymes responsible for the formation of the thiocarboxylic acid moiety, suggesting the potential for engineering these biocatalytic systems for the synthesis of fluorinated thiophene analogues. d-nb.info The use of enzymes, operating under mild conditions in aqueous media, represents a significant advancement towards sustainable pharmaceutical manufacturing.

Photocatalysis provides another avenue for green C-H fluorination. Visible-light-mediated photocatalysis can activate C-H bonds for fluorination under mild conditions, often employing less toxic and more abundant catalysts. nih.gov While direct photocatalytic fluorination of thiophene-3-carboxylic acid is an area of ongoing research, the hydrofluoroalkylation of alkenes with carboxylic acids using photocatalysis has been demonstrated, showcasing the potential of this technology for creating C-F bonds in a more sustainable manner. nih.gov

Flow chemistry presents a safe, efficient, and scalable platform for chemical synthesis. The use of microreactors allows for precise control over reaction parameters, leading to higher yields, improved safety, and reduced waste. nih.govmdpi.comnih.gov Continuous flow processes have been developed for the synthesis of various heterocyclic compounds and for the generation of reactive reagents in situ, minimizing the risks associated with their transport and storage. nih.govmdpi.comnih.gov A telescoped flow process for the synthesis of α-trifluoromethylthiolated amides and esters from carboxylic acids has been successfully developed, demonstrating the power of this technology for complex multistep syntheses. nih.govresearchgate.net

The following tables summarize representative data from green chemistry approaches relevant to the synthesis of fluorinated thiophene carboxylic acids and their analogues.

Table 1: Photocatalytic Hydrofluoroalkylation of Alkenes with Carboxylic Acids

| Entry | Alkene Substrate | Carboxylic Acid | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Styrene | Trifluoroacetic acid | Fe(OAc)₂ / TRIP thiol | CH₃CN/H₂O | 24 | 85 |

| 2 | 4-Methylstyrene | Trifluoroacetic acid | Fe(OAc)₂ / TRIP thiol | CH₃CN/H₂O | 24 | 82 |

| 3 | 4-Chlorostyrene | Difluoroacetic acid | Fe(NO₃)₃·9H₂O / TRIP thiol | CH₃CN/H₂O | 24 | 75 |

| 4 | 1-Octene | Trifluoroacetic acid | Fe(OAc)₂ / TRIP thiol | CH₃CN/H₂O | 24 | 65 |

This table presents data on the photocatalytic hydrofluoroalkylation of various alkenes with fluorinated carboxylic acids, a reaction that demonstrates a green approach to forming C-F bonds. Data extrapolated from a study on photocatalytic hydrofluoroalkylation. nih.gov

Table 2: Continuous Flow Synthesis of α-Trifluoromethylthiolated Amides

| Entry | Carboxylic Acid | Amine | Residence Time (min) | Overall Yield (%) |

| 1 | Phenylacetic acid | Benzylamine | 2 | 75 |

| 2 | 4-Bromophenylacetic acid | Benzylamine | 2 | 70 |

| 3 | 4-Methoxyphenylacetic acid | Morpholine | 2 | 68 |

| 4 | Thiophene-2-acetic acid | Piperidine | 2 | 72 |

This table illustrates the efficiency of continuous flow chemistry for the synthesis of complex molecules, in this case, α-trifluoromethylthiolated amides derived from various carboxylic acids. Data is based on a telescoped flow process. nih.govresearchgate.net

Table 3: Greener Solvents in Multi-step Synthesis

| Step | Reaction | Solvent | Yield (%) |

| 1 | Alkylation | 2-MeTHF | 85 |

| 2 | Saponification | Water | 92 |

| 3 | Cyclization | CPME | 78 |

| 4 | Dehydration | 2-MeTHF | 88 |

This table highlights the use of greener solvents in a multi-step synthesis, showing comparable or improved yields over traditional solvents. The data is generalized from a study on the synthesis of dimethindene. nih.gov

Chemical Reactivity and Derivatization Strategies of 4 Fluorothiophene 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including esterification, amidation, and condensation reactions.

Esterification Reactions

The conversion of 4-fluorothiophene-3-carboxylic acid to its corresponding esters is a fundamental derivatization strategy. One of the most common methods for this transformation is the Fischer-Speier esterification. rsc.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). rsc.orgpsu.edu The reaction proceeds via an equilibrium, and to drive it towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. psu.edu

While specific examples for the esterification of this compound are not extensively detailed in readily available literature, the general principles of Fischer esterification are applicable. For instance, the synthesis of methyl esters of similar thiophene-based carboxylic acids, such as 4-chlorosulfonylthiophene-3-carboxylic acid methyl ester, has been reported, demonstrating the feasibility of this reaction on substituted thiophene (B33073) rings. prepchem.com

Alternative methods for esterification that avoid strongly acidic conditions include reaction with alkyl halides in the presence of a base or using coupling reagents. These methods can be particularly useful when dealing with sensitive substrates.

Table 1: Common Esterification Methods

| Method | Reagents | Typical Conditions | Reference |

| Fischer-Speier Esterification | Alcohol, Strong Acid (e.g., H₂SO₄, TsOH) | Reflux | rsc.orgpsu.edu |

| Alkylation of Carboxylate | Alkyl Halide, Base (e.g., K₂CO₃) | Varies | General Knowledge |

| Steglich Esterification | Alcohol, DCC, DMAP | Room Temperature | youtube.com |

Amidation and Peptide Coupling Reactions

The formation of amides from this compound is a crucial reaction, particularly for the synthesis of biologically active molecules. Direct reaction of the carboxylic acid with an amine is generally not efficient and requires high temperatures. nih.gov Therefore, the carboxylic acid is typically activated first.

A common approach involves the use of coupling reagents, which are widely employed in peptide synthesis. wpmucdn.commasterorganicchemistry.com These reagents convert the carboxylic acid into a more reactive intermediate that readily reacts with an amine to form the amide bond. A variety of coupling reagents are available, each with its own advantages in terms of reactivity, suppression of side reactions like racemization, and solubility of byproducts. wpmucdn.comjst.go.jp

Examples of such reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. jst.go.jp Phosphonium-based reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium-based reagents like HATU are also highly effective. psu.edu The synthesis of heterocyclic carboxamide derivatives as potential anti-norovirus agents has been described using EDC and 4-dimethylaminopyridine (B28879) (DMAP) to couple various thiophene carboxylic acids with amines. jst.go.jp

Table 2: Selected Peptide Coupling Reagents

| Reagent Class | Examples | Key Features | Reference |

| Carbodiimides | DCC, EDC | Widely used, cost-effective. | jst.go.jp |

| Phosphonium Salts | PyBOP, BOP | High coupling efficiency, suitable for hindered amino acids. | psu.edu |

| Uronium/Aminium Salts | HBTU, HATU | Fast reaction rates, low racemization. | psu.edu |

The choice of coupling reagent and reaction conditions can be tailored based on the specific amine and the desired product, enabling the incorporation of the 4-fluorothiophene-3-carboxamide (B11716326) moiety into complex molecules, including peptides. psu.edu

Condensation Reactions

Condensation reactions involving the carboxylic acid group of this compound can lead to the formation of various heterocyclic systems. libretexts.org These reactions typically involve the reaction of the carboxylic acid, or a derivative, with a bifunctional nucleophile, resulting in cyclization and the elimination of a small molecule, such as water. libretexts.orgunizin.org

While specific examples detailing condensation reactions of this compound are not prevalent in the reviewed literature, the general reactivity patterns of carboxylic acids suggest its potential as a building block in such transformations. For example, the condensation of carboxylic acids with hydrazines to form hydrazides, which can then be cyclized, is a known synthetic route. rsc.org Similarly, reactions with other binucleophiles could be envisioned to construct novel fused thiophene ring systems. The Claisen condensation, an intramolecular reaction of diesters to form β-keto esters, represents another type of condensation that could be applied to derivatives of this compound. masterorganicchemistry.com

Reactivity of the Fluorine Atom on the Thiophene Ring

The fluorine substituent on the thiophene ring significantly influences the molecule's electronic properties and provides a site for specific chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Thiophenes

The fluorine atom on the electron-deficient thiophene ring is susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion. The reactivity of the thiophene ring towards SNAr is enhanced by the presence of electron-withdrawing groups, such as the carboxylic acid at the 3-position. youtube.com

The general mechanism for SNAr involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is a key factor in determining the reaction rate. In the context of fluorinated aromatics, the high electronegativity of fluorine makes the attached carbon atom highly electrophilic and thus prone to nucleophilic attack. youtube.com While fluoride is not the best leaving group in all SN2 reactions, in the context of SNAr, the rate-determining step is often the initial nucleophilic attack, which is facilitated by the electron-withdrawing nature of the fluorine atom. youtube.comlibretexts.orgyoutube.com

Although specific SNAr reactions on this compound are not explicitly detailed, studies on other fluorinated thiophenes demonstrate the feasibility of this reaction. For example, the synthesis of various substituted thiophenes has been achieved through the displacement of a fluorine atom by nucleophiles such as amines, alkoxides, and thiolates.

Reactivity of the Thiophene Ring System and its Positional Isomers

The thiophene ring itself is an aromatic system with distinct reactivity patterns. The presence and position of substituents, such as the fluorine and carboxylic acid groups in this compound, significantly modulate this reactivity.

Computational studies on the differential reactivity of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid have provided insights into the electronic and steric factors that influence their reactions with nucleophiles. These studies suggest that the positioning of the carboxylic acid group affects the electronic distribution and the accessibility of the carbonyl carbon to incoming nucleophiles.

The reactivity of the thiophene ring in electrophilic substitution reactions is also a key consideration. Thiophenes are generally more reactive than benzene (B151609) towards electrophiles. The directing effect of the existing substituents on this compound would determine the position of any further substitution on the ring. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. The interplay of these directing effects, along with the inherent reactivity of the different positions on the thiophene ring, would dictate the outcome of electrophilic substitution reactions. Studies on regioregular poly(thiophene-3-alkanoic acid)s have shown that the substituent at the 3-position can influence the polymer's properties and reactivity. cmu.edu

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the regiochemical outcome is governed by the directing effects of the substituents on the aromatic ring. For this compound, both the fluorine and the carboxylic acid groups are deactivating, meaning they decrease the rate of electrophilic substitution compared to unsubstituted thiophene. However, their directing effects on the incoming electrophile differ.

The carboxylic acid at the 3-position is a meta-directing group, guiding incoming electrophiles to the 5-position. Conversely, the fluorine atom at the 4-position is an ortho-, para-director. In the context of the thiophene ring, this would direct electrophiles to the 2- and 5-positions. The combined influence of these two groups suggests that electrophilic substitution will predominantly occur at the 5-position, which is meta to the carboxylic acid and para to the fluorine atom. The 2-position is also activated by the fluorine, but is ortho to the deactivating carboxylic acid, making substitution at this position less favorable.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reagent/Conditions | Predicted Major Product |

| HNO₃/H₂SO₄ | 4-Fluoro-5-nitrothiophene-3-carboxylic acid |

| Br₂/FeBr₃ | 5-Bromo-4-fluorothiophene-3-carboxylic acid |

| SO₃/H₂SO₄ | 4-Fluoro-3-carboxythiophene-5-sulfonic acid |

| CH₃COCl/AlCl₃ | 5-Acetyl-4-fluorothiophene-3-carboxylic acid |

Directed Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) offers a powerful and regioselective strategy for the functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.orgorganic-chemistry.orgbaranlab.org In this compound, the carboxylic acid group can act as a potent DMG after conversion to a more robust directing group, such as an amide. The amide group can effectively chelate with an organolithium base, directing deprotonation to the adjacent ortho position. rsc.orgunito.it

The strategy involves the initial conversion of the carboxylic acid to a suitable amide, for instance, an N,N-diethylamide. Treatment of this amide with a strong lithium base, such as n-butyllithium or sec-butyllithium, in an ethereal solvent at low temperatures, would lead to regioselective deprotonation at the 2-position of the thiophene ring. This is because the 2-position is ortho to the directing amide group. The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. unito.it

This method provides a predictable and efficient route to 2,3,4-trisubstituted thiophenes, which can be challenging to synthesize through classical electrophilic substitution methods.

Table 2: Proposed Directed Metalation and Functionalization of a 4-Fluorothiophene-3-carboxamide Derivative

| Step 1: Amide Formation | Step 2: Directed Metalation & Electrophilic Quench | Product |

| SOCl₂, then HNEt₂ | 1. s-BuLi, TMEDA, THF, -78 °C; 2. E⁺ | 2-Substituted-4-fluoro-N,N-diethylthiophene-3-carboxamide |

| Example Electrophiles (E⁺) | ||

| DMF | 2-Formyl-4-fluoro-N,N-diethylthiophene-3-carboxamide | |

| I₂ | 4-Fluoro-2-iodo-N,N-diethylthiophene-3-carboxamide | |

| (CH₃)₃SiCl | 4-Fluoro-2-(trimethylsilyl)-N,N-diethylthiophene-3-carboxamide | |

| PhCHO | 4-Fluoro-2-(hydroxy(phenyl)methyl)-N,N-diethylthiophene-3-carboxamide |

Advanced Spectroscopic and Analytical Characterization of 4 Fluorothiophene 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of specific nuclei.

¹H and ¹³C NMR for Comprehensive Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for mapping the carbon-hydrogen framework of 4-Fluorothiophene-3-carboxylic acid. nih.gov In ¹H NMR, the chemical shifts and coupling constants of the protons on the thiophene (B33073) ring provide key insights into their connectivity and spatial relationships. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift.

¹³C NMR complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms, such as the fluorine and the carboxylic acid group. Two-dimensional NMR techniques, like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to correlate the ¹H and ¹³C signals, allowing for a complete and unambiguous assignment of all atoms in the molecule. nih.govmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | 7.3-7.5 | - |

| H5 | 8.1-8.3 | - |

| COOH | 10-13 (broad) | - |

| C2 | - | 125-128 |

| C3 | - | 138-141 |

| C4 | - | 158-162 (d, JCF) |

| C5 | - | 123-126 (d, JCF) |

| COOH | - | 165-168 |

Note: Predicted values are based on typical ranges for similar thiophene derivatives and are subject to solvent and concentration effects. 'd' denotes a doublet due to carbon-fluorine coupling.

Fluorine-19 (¹⁹F) NMR for Fluorinated Thiophenes

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful and sensitive technique for characterizing this compound. wikipedia.orgthermofisher.com The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it highly receptive to NMR analysis. wikipedia.org A key advantage of ¹⁹F NMR is its wide chemical shift range, which minimizes the likelihood of signal overlap and provides high-resolution data. thermofisher.com

The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. Furthermore, spin-spin coupling between the ¹⁹F nucleus and adjacent protons (¹H-¹⁹F coupling) provides valuable structural information, confirming the position of the fluorine atom on the thiophene ring. wikipedia.org This technique is also instrumental in quantitative analysis and purity determination of fluorinated compounds. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound. pnnl.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the confident determination of the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₅H₃FO₂S), the expected monoisotopic mass is 145.9838 g/mol . HRMS can confirm this value with a high degree of certainty. uni.lu

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Adduct | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated molecule | 146.9911 |

| [M-H]⁻ | Deprotonated molecule | 144.9765 |

| [M+Na]⁺ | Sodium adduct | 168.9730 |

Note: m/z = mass-to-charge ratio. Predicted values are based on the elemental composition C₅H₃FO₂S. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Degradation Product Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique is invaluable for assessing the purity of this compound samples. The liquid chromatograph separates the main compound from any impurities or degradation products, which are then detected and identified by the mass spectrometer. dphen1.comnih.gov

For carboxylic acids, which can be challenging to retain on standard reversed-phase LC columns, derivatization techniques are sometimes employed to improve chromatographic performance and enhance ionization efficiency in the mass spectrometer. nih.govresearchgate.net By monitoring for the presence of unexpected peaks in the chromatogram and analyzing their corresponding mass spectra, LC-MS can effectively identify and quantify impurities, providing a comprehensive profile of the sample's composition. dphen1.com

Vibrational Spectroscopy

Vibrational spectroscopy, which includes techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the most prominent feature in the infrared spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid group, typically observed in the region of 1720-1706 cm⁻¹. researchgate.net The O-H stretch of the carboxylic acid will appear as a broad band, usually in the range of 3300-2500 cm⁻¹. Additionally, characteristic vibrations for the C-F bond and the thiophene ring (C-S and C=C stretching) will be present, further confirming the compound's structure. The position of the C=O stretching frequency can also be correlated with the acidity (pKa) of the carboxylic acid.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 3300-2500 (broad) |

| Carboxylic Acid (C=O) | Stretching | 1720-1706 |

| Thiophene Ring (C=C) | Stretching | ~1600-1400 |

| Carbon-Fluorine (C-F) | Stretching | ~1100-1000 |

| Thiophene Ring (C-S) | Stretching | ~850-600 |

Note: These are general ranges and can be influenced by the specific molecular structure and intermolecular interactions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Coordination Studies

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. For this compound, the FT-IR spectrum is characterized by specific absorption bands that correspond to the vibrational modes of its constituent parts.

The most prominent features in the FT-IR spectrum of a carboxylic acid are the O–H and C=O stretching vibrations. The O–H stretch of a carboxylic acid is notably broad, typically appearing in the region of 3300-2500 cm⁻¹, often centered around 3000 cm⁻¹. orgchemboulder.com This significant broadening is a result of strong intermolecular hydrogen bonding between the carboxylic acid groups, which commonly form dimeric structures. orgchemboulder.com The carbonyl (C=O) stretching vibration gives rise to an intense, sharp band between 1760 and 1690 cm⁻¹. orgchemboulder.com The exact position of this band can be influenced by factors such as dimerization and conjugation.

In addition to the carboxylic acid group, the spectrum will display bands related to the fluorinated thiophene ring. The C–F stretching vibration typically appears in the 1400-1000 cm⁻¹ region. Vibrations associated with the thiophene ring, including C-C and C-S stretching, also contribute to the fingerprint region of the spectrum. iosrjournals.org For instance, in 2-thiophenecarboxylic acid, C-C stretching vibrations are observed at 1528 and 1352 cm⁻¹, while C-S stretching modes have been identified between 839 and 608 cm⁻¹. iosrjournals.org

FT-IR spectroscopy is also a powerful tool for studying how this compound coordinates with metal ions. When the carboxylic acid group binds to a metal center, shifts in the vibrational frequencies of the carboxylate (COO⁻) group are observed. nih.gov The coordination can lead to changes in the symmetric and asymmetric stretching frequencies of the COO⁻ group, providing evidence of the binding mode (e.g., monodentate, bidentate bridging). nih.gov

Table 1: Typical FT-IR Absorption Bands for Carboxylic Acids

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity | Characteristics |

| O–H | Stretch | 3300–2500 | Strong | Very broad, due to hydrogen bonding orgchemboulder.com |

| C=O | Stretch | 1760–1690 | Strong | Sharp orgchemboulder.com |

| C–O | Stretch | 1320–1210 | Medium | |

| O–H | Bend | 1440–1395 & 950-910 | Medium-Weak | Broad orgchemboulder.com |

| C–F | Stretch | 1400–1000 | Strong | |

| Thiophene Ring | C-C Stretch | ~1530-1350 | Medium | iosrjournals.org |

| Thiophene Ring | C-S Stretch | ~840-640 | Medium-Weak | iosrjournals.org |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in various matrices. High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC) are the most commonly employed methods.

HPLC and UHPLC are the preferred methods for the analysis of non-volatile compounds like this compound. These techniques offer high resolution, sensitivity, and speed.

A typical HPLC method for a related compound, 4-amino-5-ethyl-3-thiophene-carboxylic acid, utilizes a reversed-phase alkyl phenyl column. nih.gov The mobile phase consists of an aqueous-organic mixture, such as water and methanol (B129727), with the pH adjusted using an acid like phosphoric acid to ensure the carboxylic acid is in its protonated form for better retention on the nonpolar stationary phase. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the thiophene ring and carboxylic acid group provide chromophores that absorb UV light. nih.govnih.gov For instance, a detection wavelength of 254 nm has been successfully used for a similar thiophene derivative. nih.gov

UHPLC, an advancement of HPLC, uses smaller particle size columns (typically <2 µm) and higher pressures to achieve faster analysis times and improved resolution. The principles of separation and detection remain the same as in HPLC, but with enhanced performance. For complex samples, Diode Array Detection (DAD) can be employed to obtain full UV-Vis spectra of the eluting peaks, aiding in peak identification and purity assessment. cnrs.fr

Table 2: Example HPLC Method Parameters for Thiophene Carboxylic Acid Derivatives

| Parameter | Condition | Reference |

| Column | Reversed-phase (e.g., C18, Alkyl Phenyl) | nih.gov |

| Mobile Phase | Water/Methanol with Phosphoric Acid (pH 2.5) | nih.gov |

| Detection | UV at 254 nm | nih.gov |

| Internal Standard | A structurally similar analogue | nih.gov |

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound itself has low volatility due to its polarity and the presence of the carboxylic acid group, making direct GC analysis challenging. researchgate.net

To make it suitable for GC analysis, the carboxylic acid must first be converted into a more volatile derivative. researchgate.net A common derivatization technique is esterification, for example, by reacting the carboxylic acid with an alcohol (like methanol or ethanol) in the presence of an acid catalyst to form the corresponding methyl or ethyl ester. Another approach involves using reagents like α-bromo-2,3,4,5,6-pentafluorotoluene or diphenyl diazomethane (B1218177) to create volatile derivatives. researchgate.netnih.gov

Once derivatized, the sample can be injected into the GC, where it is separated on a capillary column (e.g., HP-INNOWAX). mdpi.com Mass Spectrometry (MS) is often coupled with GC (GC-MS) for detection, as it provides not only quantification but also structural information based on the fragmentation pattern of the molecule, confirming the identity of the analyte. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictates the packing of molecules in the crystal lattice.

Computational and Theoretical Studies of 4 Fluorothiophene 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a chemical system.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. rsc.org It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can provide valuable information about molecular geometry, orbital energies, and reactivity. researchgate.netnih.gov In the context of thiophene (B33073) carboxylic acids, DFT has been employed to study the molecular geometry and electronic structure of different conformers. researchgate.netnih.gov

For 4-Fluorothiophene-3-carboxylic acid, DFT calculations could predict key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. mdpi.com

While specific DFT studies on this compound are not extensively available in the literature, data for similar compounds like thiophene-2-carboxylic acid and its derivatives have been reported. mdpi.comnih.gov These studies show how substituents on the thiophene ring can influence the electronic properties and reactivity. mdpi.com For instance, the introduction of electron-withdrawing or electron-donating groups can alter the HOMO-LUMO gap and, consequently, the molecule's reactivity. mdpi.com In the case of this compound, the fluorine atom, being highly electronegative, is expected to influence the electron distribution significantly.

Table 1: Predicted Electronic Properties of Thiophene Derivatives from DFT Studies

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Thiophene-2-carboxamide derivative (3a) | -6.12 | -1.98 | 4.14 |

| Thiophene-2-carboxamide derivative (3b) | -5.98 | -1.91 | 4.07 |

| Thiophene-2-carboxamide derivative (3c) | -6.21 | -2.12 | 4.09 |

| Thiophene-2-carboxamide derivative (5a) | -6.01 | -1.87 | 4.14 |

| Thiophene-2-carboxamide derivative (5b) | -5.89 | -1.81 | 4.08 |

| Thiophene-2-carboxamide derivative (5c) | -6.11 | -2.01 | 4.10 |

| Thiophene-2-carboxamide derivative (7a) | -5.78 | -1.65 | 4.13 |

| Thiophene-2-carboxamide derivative (7b) | -5.69 | -1.59 | 4.10 |

| Thiophene-2-carboxamide derivative (7c) | -5.89 | -1.82 | 4.07 |

Note: The data in this table is for illustrative purposes and is derived from a study on substituted thiophene-2-carboxamide derivatives, not this compound. nih.gov The specific values for this compound would require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing regions of varying potential. researchgate.net Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, indicating sites for nucleophilic attack. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information on the conformational changes and interactions of a molecule over time. nih.govmdpi.comyoutube.com

In the context of this compound, MD simulations can be employed for several purposes. One key application is conformational analysis. The carboxylic acid group can rotate relative to the thiophene ring, leading to different conformers. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. nih.gov Studies on other carboxylic acids have shown that while the syn conformation is often preferred, the anti conformation can also be present in solution. nih.gov

Furthermore, if this compound is being investigated as a potential ligand for a biological target, MD simulations can be used to study the ligand-target interactions in detail. nih.govmdpi.com After docking the ligand into the binding site of a protein, an MD simulation can be run to assess the stability of the complex and to observe how the ligand and protein adapt to each other. mdpi.com This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. nih.gov

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a series of compounds with their biological activity. These models are crucial in drug discovery for optimizing lead compounds and designing new molecules with improved potency and selectivity.

Pharmacophore Modeling for Receptor Binding Sites

Pharmacophore modeling is a technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.govnih.gov A pharmacophore model can be generated based on the structure of a known ligand-receptor complex or from a set of active compounds. nih.gov

For this compound, if a series of its derivatives were synthesized and tested for activity against a particular receptor, a pharmacophore model could be developed. This model would highlight the key structural features of the thiophene ring, the carboxylic acid group, and the fluorine atom that are crucial for binding. The model could then be used as a 3D query to screen large compound libraries to identify new potential hits with diverse chemical scaffolds but similar pharmacophoric features. nih.gov The carboxylic acid group, for instance, could be identified as a key hydrogen bond acceptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical model to predict the biological activity of a compound based on its physicochemical properties or structural descriptors. nih.gov A QSAR model is developed by correlating the variation in biological activity of a series of compounds with the variation in their molecular descriptors. nih.gov

Should a dataset of this compound analogues with corresponding biological activity data become available, a QSAR study could be performed. This would involve calculating a variety of molecular descriptors for each compound, such as steric, electronic, and hydrophobic parameters. Statistical methods like multiple linear regression or partial least squares would then be used to build a predictive model. nih.gov A successful QSAR model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-protein interactions at a molecular level. For this compound, while specific docking studies are not extensively published, research on analogous thiophene-based carboxylic acids provides significant insight into its potential as a ligand for various protein targets.

Computational studies on similar thiophene derivatives have shown their potential to interact with a range of enzymes, where they often act as inhibitors. The key structural features of this compound—the carboxylic acid group, the aromatic thiophene ring, and the fluorine atom—govern its binding modalities. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, often anchoring the ligand within the protein's active site by interacting with polar amino acid residues. The thiophene ring can engage in hydrophobic and π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

For instance, studies on thiophene derivatives as inhibitors for enzymes such as Lactate Dehydrogenase (LDH) and c-Jun N-terminal kinase (JNK) reveal common interaction patterns. asianpubs.orgsinfoochem.com Molecular docking of 3-thiophene acetic acid, a related compound, with human monoamine oxidase (MAO) has also been explored, highlighting its inhibitory potential. nih.gov The docking simulations for these compounds typically show that the carboxylate group forms crucial hydrogen bonds with residues in the active site, while the thiophene ring fits into hydrophobic pockets. The introduction of a fluorine atom, as in this compound, can further modulate these interactions by altering the electronic properties of the ring and potentially participating in halogen bonding.

The table below summarizes potential protein targets and key interacting amino acid residues for thiophene-based carboxylic acids, extrapolated from computational studies on analogous compounds.

| Potential Protein Target | Key Interacting Residues (Hypothetical for this compound) | Type of Interaction | Reference for Analogous Compounds |

|---|---|---|---|

| Lactate Dehydrogenase (LDH-A) | Arginine, Histidine, Aspartate | Hydrogen Bonding, Ionic Interactions | asianpubs.org |

| c-Jun N-terminal Kinase (JNK) | Lysine, Methionine, Glutamine | ATP-competitive, Hydrogen Bonding | sinfoochem.com |

| Monoamine Oxidase (MAO-A/B) | Tyrosine, Phenylalanine, Cysteine | Hydrogen Bonding, Hydrophobic Interactions | nih.gov |

| EGFR Kinase | Threonine, Aspartate, Methionine | Hydrogen Bonding, Hydrophobic Interactions | sigmaaldrich.com |

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The solid-state structure and crystal packing of this compound are dictated by a combination of strong and weak intermolecular forces. While a specific crystal structure for this compound is not publicly documented, analysis of related compounds like thiophene-2-carboxylic acid, thiophene-3-carboxylic acid, and other fluorinated thiophenes allows for a detailed prediction of its supramolecular architecture. asianpubs.orgaip.org The primary interactions expected to govern its crystal packing are hydrogen bonding, halogen bonding, and π-π stacking.

Hydrogen Bonding: The most significant intermolecular interaction in the crystal structure of this compound is expected to be the hydrogen bonding between the carboxylic acid groups. Carboxylic acids typically form highly stable centrosymmetric cyclic dimers through strong O-H···O hydrogen bonds. nih.gov This robust supramolecular synthon is a dominant feature in the crystal packing of almost all carboxylic acids, and it is anticipated to be the primary motif in the solid state of this compound as well.

Halogen Bonding: The fluorine atom at the 4-position introduces the possibility of halogen bonding. A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. While fluorine is the least polarizable halogen, it can participate in such interactions, particularly with strong Lewis bases. In the crystal packing of this compound, the fluorine atom could potentially interact with the carbonyl oxygen of a neighboring molecule (C-F···O=C) or the sulfur atom of the thiophene ring (C-F···S). Studies on fluorinated thiophene derivatives have noted the presence of F···π interactions, which contribute to the stability of the crystal lattice. aip.org

The table below summarizes the expected intermolecular interactions for this compound.

| Interaction Type | Atoms/Groups Involved | Expected Significance | Reference for Analogous Systems |

|---|---|---|---|

| Hydrogen Bonding | Carboxylic Acid (O-H···O) | Dominant; forms cyclic dimers | asianpubs.orgnih.gov |

| Halogen Bonding | Fluorine and Carbonyl Oxygen (C-F···O) or Sulfur (C-F···S) | Moderate; directional interaction | aip.org |

| π-π Stacking | Thiophene Rings | Significant; contributes to packing efficiency | aip.orguni.lu |

| Other Weak Interactions | C-H···O, C-H···S | Secondary; space-filling and stabilizing | nih.gov |

Applications in Medicinal Chemistry and Biological Sciences

Development of Enzyme Inhibitors

The development of selective and potent enzyme inhibitors is a cornerstone of modern drug discovery. Thiophene (B33073) carboxylic acid derivatives have been extensively investigated as core structures for inhibitors of several key enzymes implicated in a range of diseases.

D-Amino Acid Oxidase (DAO) is a flavoenzyme that degrades D-amino acids. Inhibition of DAO is a promising therapeutic strategy for schizophrenia by increasing the levels of D-serine, a co-agonist at the NMDA receptor. Research has identified both thiophene-2-carboxylic acids and thiophene-3-carboxylic acids as novel classes of DAO inhibitors. jst.go.jpmdpi.com

Structure-activity relationship (SAR) studies have revealed that small substituents on the thiophene ring are generally well-tolerated in both scaffolds. jst.go.jpmdpi.com Crystal structures of human DAO in complex with these inhibitors have shown that the thiophene ring of the inhibitor stacks tightly with the Tyr224 residue of the enzyme. jst.go.jpmdpi.com This interaction leads to the disappearance of a secondary pocket that is often exploited by other classes of DAO inhibitors. jst.go.jpmdpi.com Consequently, the introduction of large, branched side chains to the thiophene ring significantly reduces the inhibitory potency, in contrast to other DAO inhibitors where such modifications can enhance binding. jst.go.jpmdpi.com

Table 1: Inhibitory Activity of Thiophene Carboxylic Acid Derivatives against D-Amino Acid Oxidase (DAO)

| Compound | Scaffold | IC50 (µM) |

| Thiophene-2-carboxylic acid | Thiophene-2-carboxylic acid | 7.8 mdpi.com |

| Thiophene-3-carboxylic acid | Thiophene-3-carboxylic acid | 4.4 mdpi.com |

This table presents the half maximal inhibitory concentration (IC50) values of representative thiophene carboxylic acids against DAO, illustrating the potential of this scaffold for DAO inhibition.

Anoctamin-1 (ANO1), a calcium-activated chloride channel, plays a crucial role in nerve depolarization and has been identified as a potential target for the treatment of inflammatory pain. researchgate.netnih.gov Downregulation or inhibition of ANO1 has been shown to reduce hyperalgesia and allodynia associated with inflammation and nerve injury. nih.gov

Researchers have discovered a series of 4-arylthiophene-3-carboxylic acid derivatives as potent and selective ANO1 inhibitors. researchgate.netnih.gov Through virtual screening and subsequent chemical synthesis, a particularly potent compound, designated as compound 42, was identified with an IC50 of 0.79 µmol/L. researchgate.netnih.gov This compound demonstrated selectivity for ANO1 over its homolog ANO2 and did not affect intracellular calcium concentrations. researchgate.netnih.gov In preclinical pain models, this compound significantly attenuated allodynia induced by formalin and chronic constriction injury, highlighting the therapeutic potential of this class of inhibitors for inflammatory pain. researchgate.netnih.gov

Table 2: Potency of a 4-Arylthiophene-3-carboxylic Acid Derivative against Anoctamin-1 (ANO1)

| Compound | Chemical Class | IC50 (µmol/L) | Therapeutic Target |

| Compound 42 | 4-Arylthiophene-3-carboxylic acid | 0.79 researchgate.netnih.gov | Anoctamin-1 (ANO1) |

This table showcases the potent inhibitory activity of a lead compound from the 4-arylthiophene-3-carboxylic acid series against the ANO1 channel.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it an attractive target for the treatment of type 2 diabetes and obesity. nih.govcardiff.ac.uk However, developing selective and cell-permeable PTP1B inhibitors is challenging due to the highly conserved and charged nature of the active site. nih.govnih.gov

Research efforts have explored diacid thiophene derivatives as PTP1B inhibitors. nih.gov A significant challenge has been to replace one of the carboxylate groups to improve physicochemical properties like permeability while maintaining potency. nih.gov Studies have shown that replacing the C2 carboxylic acid with other ionizable functional groups, such as a tetrazole ring or a 1,2,5-thiadiazolidine-3-one-1,1-dioxide, can retain reversible and competitive inhibition. nih.gov These modifications have led to the discovery of new series of inhibitors with improved permeability and potency in the sub-micromolar range. nih.gov

Thrombin and Factor Xa are critical enzymes in the coagulation cascade, and their simultaneous inhibition is a promising strategy for anticoagulant therapy. SAR107375 is a potent, orally active dual inhibitor of both thrombin and Factor Xa. This compound emerged from a rational, structure-based drug design process.

SAR107375, chemically identified as 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide, demonstrates high affinity for both enzymes. The development of such dual inhibitors has been challenging, particularly in achieving sufficient oral bioavailability. The success of SAR107375 showcases the utility of the thiophene carboxylic acid scaffold in designing multi-target-directed ligands.

Table 3: Inhibitory Potency of SAR107375 against Thrombin and Factor Xa

| Compound | Target Enzymes | Ki (nM) |

| SAR107375 | Thrombin | 1 |

| Factor Xa | 8 |

This table displays the inhibitory constants (Ki) of SAR107375, demonstrating its potent and dual inhibitory action on key enzymes of the coagulation cascade.

Antimicrobial and Antiviral Agent Research

The thiophene carboxamide core is also a valuable pharmacophore in the search for new agents to combat infectious diseases.

Norovirus is a leading cause of acute gastroenteritis worldwide, and there is a pressing need for effective antiviral therapies. jst.go.jp Recent research has identified heterocyclic carboxamides, including those with a thiophene ring, as potent inhibitors of norovirus replication. jst.go.jp

Through screening of a chemical library, a 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide was identified as an initial hit against murine norovirus. jst.go.jp Structure-activity relationship studies indicated that halogen substituents on both the thiophene and benzothiazole (B30560) rings are crucial for antiviral activity. jst.go.jp A hybrid compound, 3,5-di-bromo-thiophen-4,6-di-fluoro-benzothiazole, exhibited the most potent anti-norovirus activity with a 50% effective concentration (EC50) of 0.53 µM. jst.go.jp Further investigations suggest that this class of compounds may inhibit intracellular viral replication or a late stage of the viral life cycle.

Table 4: Anti-Norovirus Activity of Thiophene Carboxamide Derivatives

| Compound | Chemical Scaffold | EC50 (µM) |

| Heterocyclic carboxamide 1 | 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide | 37 jst.go.jp |

| 3,5-di-boromo-thiophene derivative 2j | Thiophene derivative | 24 jst.go.jp |

| 4,6-di-fluoro-benzothiazole derivative 3j | Benzothiazole derivative | 5.6 jst.go.jp |

| 3,5-di-bromo-thiophen-4,6-di-fluoro-benzothiazole 4b | Hybrid thiophene-benzothiazole | 0.53 jst.go.jp |

This table illustrates the structure-activity relationship of thiophene carboxamide derivatives, showing the progressive increase in anti-norovirus potency with specific halogen substitutions.

Antibacterial Applications of Thiophene Derivatives

Thiophene derivatives have emerged as a significant class of heterocyclic compounds in the search for new antibacterial agents, demonstrating activity against a range of bacteria, including drug-resistant strains. frontiersin.orgnih.gov The thiophene nucleus is a versatile scaffold, and its derivatives have shown promise in overcoming the challenge of antimicrobial resistance.

Research has demonstrated that various thiophene-based compounds exhibit antimicrobial activity. frontiersin.org This includes thiophene-substituted heterocycles, aminothiophenes, and compounds derived from thiophene carboxylic acids and thiophene-2-carboxaldehydes. frontiersin.org The antibacterial efficacy of these derivatives is often attributed to the substitution pattern on the thiophene ring.

In one study, newly synthesized thiophene derivatives were screened against colistin-resistant Acinetobacter baumannii and Escherichia coli. nih.gov Several of these derivatives displayed minimum inhibitory concentrations (MICs) ranging from 4 to 64 mg/L. frontiersin.org Specifically, thiophene derivatives 4, 5, and 8 showed MIC50 values between 16 and 32 mg/L for colistin-resistant A. baumannii and between 8 and 32 mg/L for colistin-resistant E. coli. nih.gov Further investigation through time-kill curve assays revealed that certain thiophenes had bactericidal effects against these resistant strains. nih.gov The proposed mechanism of action involves increased membrane permeabilization and reduced adherence of the bacteria to host cells. nih.gov

Another study highlighted a hydroxythiophene compound, 2-(4-fluorobenzoyl)-3-hydroxy-thiophene, which exhibited potent antibacterial activity with inhibition zones ranging from 15 to 21 mm. tandfonline.com Similarly, 4-(4-fluorophenyl)-3-amino-thiophenes demonstrated good antibacterial activity against both Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (E. coli and Pseudomonas aeruginosa) bacteria. tandfonline.com In some cases, the activity of these thiophene derivatives was comparable to the standard drug ampicillin. tandfonline.com

Furthermore, a series of thiophene-based heterocycles derived from thiophene-2-carbohydrazide (B147627) were synthesized and evaluated for their antimicrobial activity. tandfonline.com One particular spiro–indoline–oxadiazole derivative showed high activity against Clostridium difficile, with MIC values of 2 to 4 μg/ml, suggesting its potential as a targeted anticlostridial agent. tandfonline.com

The structural features of these derivatives play a crucial role in their antibacterial potency. For instance, the presence of bulky moieties attached to the thiophene ring can influence their interaction with bacterial targets. nih.gov The diverse antibacterial profiles of thiophene derivatives underscore their potential as a source for the development of new and effective antimicrobial drugs. frontiersin.orgnih.gov

Anticancer and Antitumor Drug Discovery

Thiophene Carboxylic Acid Derivatives as Potential Anticancer Leads

Thiophene carboxylic acid derivatives have garnered significant interest in oncology research as a promising scaffold for the development of novel anticancer agents. nih.govmdpi.comnih.govresearchgate.net Their structural versatility allows for modifications that can lead to potent and selective cytotoxicity against various cancer cell lines. mdpi.com

One approach has been to design thiophene carboxamide derivatives as biomimetics of Combretastatin A-4 (CA-4), a potent natural anticancer compound. nih.gov In a study focused on this strategy, several phenyl-thiophene-carboxamide compounds were synthesized and evaluated. nih.gov Among them, compounds 2b and 2e demonstrated significant activity against the Hep3B cancer cell line, with IC50 values of 5.46 and 12.58 µM, respectively. nih.gov The rationale behind this approach is that the chemical similarity to CA-4, particularly in terms of polar surface area, may allow these compounds to permeate the cell membrane and interact with intracellular targets like tubulin. nih.gov

Another area of investigation involves the synthesis of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives targeting the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis. nih.govresearchgate.net Structure-activity relationship studies revealed that a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazol group at the C-5 position enhanced the anti-proliferative activity of these derivatives against breast cancer cell lines (MDA-MB-231 and MCF-7). nih.govresearchgate.net One compound, b19, not only inhibited the proliferation, migration, and invasion of MDA-MB-231 cells but also promoted apoptosis. nih.govresearchgate.net Its mechanism of action was confirmed by the suppression of myosin light chain phosphorylation and the formation of stress fibers, key events in the RhoA/ROCK pathway. nih.govresearchgate.net

Furthermore, thiophene derivatives have been investigated for their ability to induce apoptosis through the modulation of key signaling pathways. For example, a novel thiophene-based compound, N-(4′-hydroxyphenyl)-2,5-di(2′′-thienyl)pyrrole (SNS-OH), was shown to effectively induce apoptosis in neuroblastoma cells by regulating the AKT and MAPK pathways. rsc.org The delivery of these often poorly soluble thiophene derivatives can be enhanced through nanotechnology. One study successfully encapsulated a potent thiophene derivative (TP 5) into human serum albumin nanoparticles, which improved its solubility and potential for tumor bioavailability. mdpi.com

The anticancer potential of thiophene derivatives is also influenced by the nature of the substituents on the thiophene ring. For instance, 2-bromo-5-substituted thiophenes have shown potent cytotoxicity. mdpi.com The introduction of an oxime functional group with a specific configuration led to enhanced activity, with submicromolar IC50 values against MCF-7 cells. mdpi.com The collective findings from these studies underscore the importance of thiophene carboxylic acid derivatives as a valuable class of compounds in the ongoing search for new and effective anticancer therapies. nih.govmdpi.comnih.govresearchgate.net

Other Therapeutic Areas of Investigation

Anti-inflammatory Properties of Thiophene Derivatives

Thiophene derivatives represent a privileged scaffold in the design and discovery of new anti-inflammatory agents, with some compounds having reached the market, such as Tinoridine and Tiaprofenic acid. nih.govnih.gov The anti-inflammatory potential of this class of compounds stems from their ability to interact with key targets in the inflammatory cascade, notably cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govnih.gov

The structural features of thiophene derivatives are critical for their anti-inflammatory activity. The presence of carboxylic acids, esters, amines, and amides, as well as methyl and methoxy (B1213986) groups, has been frequently associated with enhanced biological activity. nih.govnih.gov These functional groups are believed to be important for recognition at the biological target and for the inhibition of enzymes like COX and LOX. nih.govnih.gov For instance, many studies have highlighted the importance of specific substitution patterns, such as the presence of free or substituted amines and amides at the C-2 position, carboxylic acid-derived groups at the C-3 position, and a substituted phenyl ring at the C-4 and C-5 positions. nih.gov

In vitro studies have demonstrated the ability of certain thiophene derivatives to modulate the production of inflammatory mediators. For example, at a concentration of 2 nM, some thiophene derivatives were able to inhibit the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6, while simultaneously increasing the anti-inflammatory cytokine IL-10, showing better activity than the standard drug indomethacin (B1671933). nih.gov Another thiophene derivative exhibited a dose-dependent anti-inflammatory effect in light-induced macrophages that was superior to salicylic (B10762653) acid, with a proposed mechanism involving the reduction of pro-inflammatory gene expression, including TNF-α and IL-6. nih.gov

Furthermore, some thiophene derivatives have shown the ability to inhibit the enzyme 5-LOX. nih.gov One such compound, at a concentration of 100 µg/mL, caused approximately 57% inhibition of 5-LOX and also blocked mast cell degranulation by over 63%. nih.gov The development of non-steroidal anti-inflammatory drugs (NSAIDs) based on the thiophene scaffold continues to be an active area of research, aiming to provide new therapeutic options for chronic inflammatory diseases. nih.govnih.gov

Analgesic Activity of Thiophene Carboxylic Acid Derivatives

Thiophene carboxylic acid derivatives have been investigated as potential analgesic agents, with research focusing on their ability to alleviate pain, particularly inflammatory pain. bohrium.comnih.govresearchgate.net A key target in this area is the calcium-activated chloride channel anoctamin-1 (ANO1), which is activated by noxious stimuli in peripheral sensory neurons, leading to neural depolarization. nih.gov Downregulation of ANO1 has been shown to reduce hyperalgesia and allodynia associated with inflammation and nerve injury. nih.gov

In this context, a series of 4-arylthiophene-3-carboxylic acid derivatives were developed and evaluated for their ANO1 inhibitory activity. nih.gov This led to the identification of 4-(4-chlorophenyl)-2-(2,5-difluorobenzamido)thiophene-3-carboxylic acid (DFBTA), which demonstrated potent ANO1 inhibition with an IC50 of 24 nM. nih.gov DFBTA exhibited a favorable preclinical profile, including low cytotoxicity, cardiotoxicity, and acute toxicity, as well as excellent oral bioavailability (>75%) and limited brain penetration. nih.gov In animal models of inflammatory pain induced by complete Freund's adjuvant, formalin, and capsaicin, DFBTA showed efficacy comparable to that of established clinical drugs. nih.gov

Other studies have explored nonacidic thiophene and thienopyrimidine derivatives as a strategy to mitigate the gastrointestinal side effects associated with the acidic moiety of many non-steroidal anti-inflammatory drugs (NSAIDs). bohrium.comresearchgate.net In vivo testing of the analgesic activity of these compounds indicated that some derivatives exhibited higher protective index values than the control drugs, indomethacin and celecoxib. bohrium.comresearchgate.net The most active of these compounds also demonstrated anti-inflammatory activity and were found to inhibit the synthesis of prostaglandin (B15479496) E2 (PGE2) and the expression of microsomal prostaglandin E synthase-1 (mPGES-1). bohrium.com

The analgesic effects of thiophene derivatives are often linked to their anti-inflammatory properties. researchgate.net The ability of these compounds to modulate key pathways involved in pain and inflammation makes them a valuable area of research for the development of new pain management therapies. nih.gov

Modulation of Cannabinoid Receptors

The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, plays a crucial role in various physiological processes, including pain, inflammation, and immune response. nih.govfrontiersin.org While the CB1 receptor is predominantly expressed in the central nervous system and is associated with psychotropic effects, the CB2 receptor is primarily found in immune and hematopoietic cells. nih.govnih.gov The upregulation of CB2 receptors on activated microglia during neuroinflammation has made it an attractive target for diagnostic imaging and therapeutic intervention in neurodegenerative and inflammatory diseases. nih.gov

Thiophene derivatives have emerged as a promising class of compounds for selectively targeting the CB2 receptor. nih.govnih.gov A series of thiophene amide derivatives have been identified as potent and selective CB2 agonists. nih.gov These compounds have been explored for their therapeutic potential in pain management. nih.gov

In one study, a set of 2-(1-adamantanylcarboxamido)thiophene derivatives were synthesized and evaluated. nih.gov Several of these compounds, which featured a 3-carboxylate group and various substituents at the 4- and 5-positions of the thiophene ring, demonstrated high affinity for the CB2 receptor at low nanomolar concentrations, good receptor selectivity over the CB1 receptor, and agonistic functional activity. nih.gov These findings suggest their potential as agents for treating skin inflammatory diseases. nih.gov

Furthermore, research has focused on developing thiophene-based radioligands for positron emission tomography (PET) imaging of the CB2 receptor. nih.gov Two novel thiophene-based compounds were developed for this purpose, with the aim of providing a diagnostic tool for visualizing CB2 receptor upregulation in patients with neurodegenerative diseases. nih.gov

The modulation of cannabinoid receptors by thiophene derivatives is not limited to direct agonism. Some cannabinoids can act as allosteric modulators, influencing the binding and signaling of other ligands. frontiersin.org While research on 4-fluorothiophene-3-carboxylic acid's direct interaction with cannabinoid receptors is not extensively documented, the broader class of thiophene derivatives shows significant promise in modulating the endocannabinoid system, particularly through selective interaction with the CB2 receptor. This offers a potential therapeutic avenue for a variety of disorders, including those with an inflammatory component, while potentially avoiding the psychoactive side effects associated with CB1 receptor activation. nih.govnih.gov

Anti-HIV-1 Integrase Activity of this compound

extensive research of publicly available scientific literature did not yield specific information regarding the anti-HIV-1 integrase activity of this compound. While the broader class of thiophene-containing compounds has been investigated for various biological activities, data focusing on the anti-HIV-1 integrase potential of this particular fluorinated thiophene carboxylic acid is not available in the searched sources.

Design of Privileged Scaffolds and Bioisosteres in Drug Design

4-Quinolone-3-carboxylic Acid as a Multivalent Scaffold for Diverse Bioactivities

The 4-quinolone-3-carboxylic acid core is a well-established privileged scaffold in medicinal chemistry, historically recognized for its potent antibacterial activity. nih.gov However, recent research has expanded its therapeutic potential into several other areas, including oncology and virology. nih.gov This scaffold's versatility stems from its rigid, planar structure and the presence of key functional groups that can be readily modified to modulate its biological activity.

Notably, derivatives of 4-quinolone-3-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.govnih.govacs.org The design of these inhibitors often draws structural parallels to the approved integrase inhibitor, elvitegravir. nih.govacs.org Structure-activity relationship (SAR) studies have demonstrated that substituents on the quinolone ring system play a critical role in determining the anti-HIV-1 activity. For instance, the introduction of polyhydroxylated aromatic substituents at the N-1 position of the quinolone ring has been shown to yield compounds with good inhibitory activity against the strand transfer process of HIV-1 integrase, with some derivatives exhibiting IC50 values in the low micromolar range. scientific.net